molecular formula C21H24FN7O3 B2808110 N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040653-01-7

N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2808110
CAS No.: 1040653-01-7
M. Wt: 441.467
InChI Key: ABWOAZRGVJWQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a carboxamide group, a tetrazole moiety, and a dimethoxyphenyl group, making it a molecule of significant structural and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions to form 1-(4-fluorophenyl)-1H-tetrazole.

    Piperazine Derivative Synthesis: The piperazine ring is functionalized by reacting with 3,5-dimethoxybenzoyl chloride to introduce the dimethoxyphenyl group.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors to improve yield and efficiency. Solvent selection, temperature control, and purification methods like recrystallization or chromatography are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones under strong oxidizing conditions.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Chemistry:

  • Used as a building block in organic synthesis for creating more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry:

  • Potential applications in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide depends on its interaction with biological targets:

    Molecular Targets: It may interact with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

    Pathways Involved: The compound could modulate signaling pathways, such as the MAPK/ERK pathway, influencing cell proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

    N-(3,5-dimethoxyphenyl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3,5-dimethoxyphenyl)-4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can significantly influence its electronic properties and biological activity, potentially enhancing its binding affinity and specificity for certain targets.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research in various scientific disciplines.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O3/c1-31-18-11-16(12-19(13-18)32-2)23-21(30)28-9-7-27(8-10-28)14-20-24-25-26-29(20)17-5-3-15(22)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWOAZRGVJWQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.